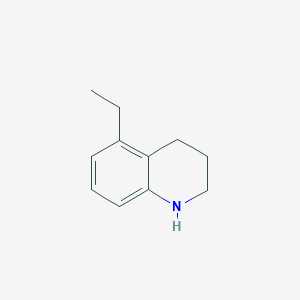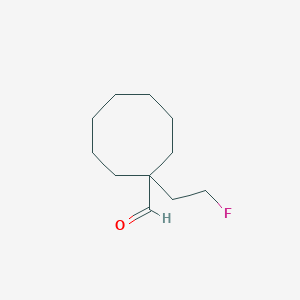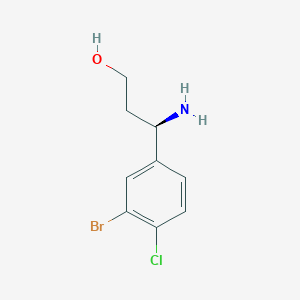![molecular formula C8H7N3O B13276636 2-Methyl-5H,8H-pyrido[2,3-D]pyrimidin-5-one](/img/structure/B13276636.png)
2-Methyl-5H,8H-pyrido[2,3-D]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5H,8H-pyrido[2,3-D]pyrimidin-5-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5H,8H-pyrido[2,3-D]pyrimidin-5-one typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions with sodium methoxide in butanol. This reaction leads to the formation of the pyridopyrimidinone core by involving the acetyl methyl group and the amide carbonyl moiety in the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5H,8H-pyrido[2,3-D]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyridopyrimidinone core.
Substitution: Substitution reactions, particularly at the methyl group, can lead to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve nucleophiles like benzylamine under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyridopyrimidinones, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
2-Methyl-5H,8H-pyrido[2,3-D]pyrimidin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5H,8H-pyrido[2,3-D]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, derivatives of this compound act as inhibitors of cyclin-dependent kinases (CDK4), which play a crucial role in cell cycle regulation. By inhibiting CDK4, these compounds can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-D]pyrimidin-7-one: Another member of the pyridopyrimidine family, known for its tyrosine kinase inhibitory activity.
Pyrimidino[4,5-D][1,3]oxazine: A related compound with potential antimicrobial and anti-inflammatory properties.
Uniqueness
2-Methyl-5H,8H-pyrido[2,3-D]pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit multiple molecular targets, such as PI3K and CDK4, makes it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-methyl-8H-pyrido[2,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C8H7N3O/c1-5-10-4-6-7(12)2-3-9-8(6)11-5/h2-4H,1H3,(H,9,10,11,12) |
InChI Key |
QSVARDJLTUNIEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C(=O)C=CNC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


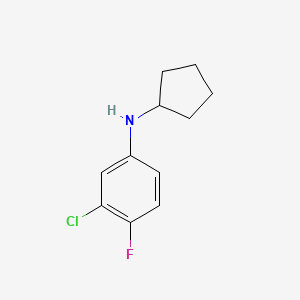

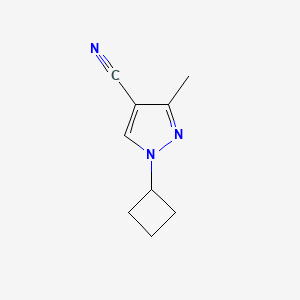
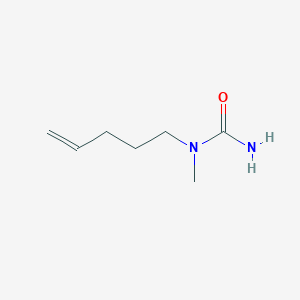
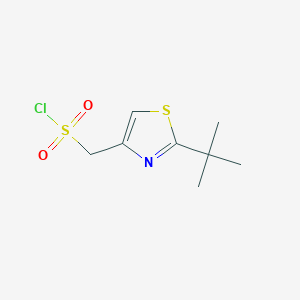
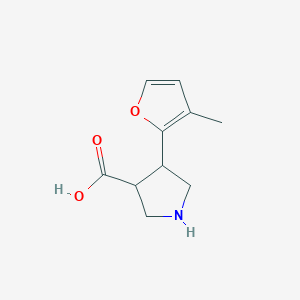
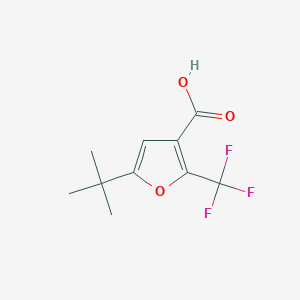
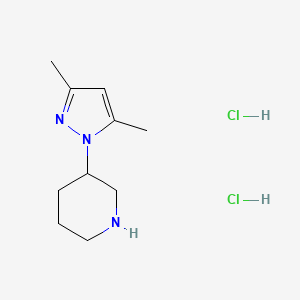

![6-Methoxy-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13276605.png)
